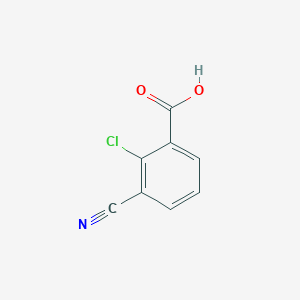

2-Chloro-3-cyanobenzoic acid

Description

Contextualization within Halogenated and Nitrile-Substituted Benzoic Acids

Halogenated and nitrile-substituted benzoic acids are classes of organic compounds that have garnered significant attention in academic and industrial research. The presence of a halogen atom, such as chlorine, and a nitrile (cyano) group on the benzoic acid scaffold imparts unique electronic and steric properties. These substituents can influence the acidity of the carboxylic acid group, the reactivity of the aromatic ring, and the potential for the molecule to engage in various intermolecular interactions. nih.govlibretexts.org

The chloro group, being an electron-withdrawing group, increases the acidity of the benzoic acid compared to its unsubstituted counterpart. libretexts.org The cyano group is also a strong electron-withdrawing group, further enhancing the acidity. libretexts.org This electronic profile makes the aromatic ring less susceptible to electrophilic substitution and more amenable to nucleophilic aromatic substitution under certain conditions. The specific positioning of these substituents in 2-Chloro-3-cyanobenzoic acid creates a unique pattern of reactivity and potential for derivatization.

Significance as a Research Target and Synthetic Intermediate

This compound serves as a valuable research target for studying the interplay of different functional groups on a single aromatic platform. The investigation of its spectroscopic and physicochemical properties provides insights into structure-property relationships.

More significantly, it is a versatile synthetic intermediate or building block in organic synthesis. googleapis.com The three distinct functional groups—carboxylic acid, chloro, and cyano—can be selectively manipulated to introduce a wide range of other functionalities, leading to the synthesis of more complex molecules. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The chloro group can be displaced through nucleophilic substitution reactions. This multi-functionality makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. googleapis.com

Overview of Key Academic Research Areas

Academic research involving this compound and its close analogs primarily falls into the following categories:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of this compound itself is an area of interest. General methods for preparing cyanobenzoic acids include the Sandmeyer reaction starting from an aminobenzoic acid, the oxidation of a corresponding methyl-substituted benzonitrile, and the partial hydrolysis of a phthalonitrile. google.comgoogle.com Patents often describe general processes for producing substituted cyanobenzoic acids that could be adapted for this specific isomer. googleapis.com

Medicinal Chemistry: Substituted benzoic acids are prevalent scaffolds in drug discovery. While specific research on the biological activity of this compound is not widely published, its analogs are known to be intermediates in the synthesis of biologically active compounds. ambeed.com The unique substitution pattern can influence a molecule's ability to bind to biological targets.

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and functional polymers. googleapis.comgoogle.com The polarity and rigidity imparted by the chloro and cyano groups can be advantageous in the design of new materials with specific optical or electronic properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1261499-34-6 | bldpharm.com |

| Molecular Formula | C8H4ClNO2 | bldpharm.com |

| Molecular Weight | 181.58 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYJLSYGLUYKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Cyanobenzoic Acid and Its Derivatives

Regiospecific Synthesis Approaches

Regiospecificity is paramount in the synthesis of polysubstituted benzene (B151609) derivatives like 2-Chloro-3-cyanobenzoic acid. The selection of precursors and the sequence of reactions are critical to ensure the correct placement of the chloro, cyano, and carboxylic acid groups.

Precursor-Based Synthesis Strategies

These strategies begin with a precursor molecule that already contains one or more of the required functional groups or a group that can be readily converted into one.

A common and effective strategy involves the oxidation of a substituted tolunitrile. In this pathway, the precursor 2-Chloro-3-methylbenzonitrile is used. The methyl group is oxidized to a carboxylic acid group, a transformation that typically leaves the chloro and cyano groups intact. Various oxidizing agents can be employed for this purpose, with the reaction's efficiency depending on the chosen reagent and conditions. For instance, oxidation using hydrogen peroxide with catalysts like vanadyl sulfate and sodium tungstate has been reported for similar structures, achieving high yields. google.com

Table 1: Oxidation of 2-Chloro-3-methylbenzonitrile

| Precursor | Oxidizing System | Product | Reported Yield (Analogous Rxn) |

| 2-Chloro-3-methylbenzonitrile | H₂O₂ / Vanadyl Sulfate / Sodium Tungstate | This compound | >90% google.com |

| 2-Chloro-3-methylbenzonitrile | Potassium Permanganate (KMnO₄) | This compound | Variable |

This approach introduces the cyano group onto a benzoic acid framework that already possesses the chloro substituent and a precursor to the nitrile, typically an amino group. The synthesis starts with 2-Chloro-3-aminobenzoic acid. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, is known as the Sandmeyer reaction. wikipedia.orglscollege.ac.inmasterorganicchemistry.com This method is a cornerstone of aromatic chemistry for introducing a variety of functional groups, including nitriles, with high regioselectivity. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Table 2: Synthesis via Sandmeyer Reaction

| Precursor | Step 1 Reagents (Diazotization) | Step 2 Reagents (Cyanation) | Product |

| 2-Chloro-3-aminobenzoic acid | NaNO₂ / HCl (aq) | Copper(I) Cyanide (CuCN) | This compound |

When the target acid is more easily prepared as its ester derivative, a final hydrolysis step is employed. The synthesis would first create an alkyl 2-chloro-3-cyanobenzoate, for example, methyl 2-chloro-3-cyanobenzoate. This ester is then hydrolyzed to the corresponding carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, results in the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product. This final step is typically high-yielding and straightforward.

Table 3: Hydrolysis of Alkyl 2-Chloro-3-cyanobenzoate

| Precursor | Hydrolysis Condition | Reagents | Product |

| Methyl 2-chloro-3-cyanobenzoate | Basic | 1. NaOH (aq) / Heat 2. HCl (aq) | This compound |

| Methyl 2-chloro-3-cyanobenzoate | Acidic | H₂SO₄ (aq) / Heat | This compound |

Targeted Halogenation and Cyano-Functionalization Techniques

These methods involve the direct introduction of the required functional groups onto a simpler aromatic framework.

The direct chlorination of 3-Cyanobenzoic acid to produce this compound is a challenging synthetic route due to the directing effects of the substituents on the aromatic ring. Both the carboxylic acid and the cyano groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com Therefore, a standard electrophilic chlorination reaction would be expected to direct the incoming chloro group to the 5-position, which is meta to both existing groups, rather than the desired 2-position (ortho to the cyano group and ortho to the carboxylic acid group).

Recent advances in catalysis, such as palladium-catalyzed C-H activation, have enabled halogenation at positions not favored by classical electronic effects, including meta-chlorination of some benzoic acid derivatives. nih.govresearchgate.net However, achieving the specific ortho-chlorination required for this synthesis would necessitate a specialized directing group strategy to overcome the inherent regiochemical preference, making this a less direct and more complex approach.

Nitrile Formation via Sandmeyer-Type Reactions and Related Methods

The Sandmeyer reaction is a cornerstone in aromatic chemistry for converting aryl amines into aryl halides or pseudohalides via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This radical-nucleophilic aromatic substitution is particularly valuable for introducing a cyano group to form benzonitriles, a class of important organic compounds. wikipedia.org The traditional reaction, discovered by Traugott Sandmeyer in 1884, utilizes a copper(I) salt, such as copper(I) cyanide (CuCN), as both a catalyst and the nucleophile source. wikipedia.orglscollege.ac.in

The mechanism involves the diazotization of an aromatic amine, followed by a copper(I)-catalyzed single-electron transfer that generates an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to form the final nitrile product and regenerate the copper(I) catalyst. wikipedia.org While effective, a key drawback of the classic Sandmeyer reaction is the use of highly toxic copper cyanide, which can generate hazardous hydrogen cyanide gas, especially in acidic conditions. googleapis.com

Modern advancements have introduced catalytic versions that are more efficient and safer. Research has demonstrated copper-catalyzed Sandmeyer cyanation using potassium cyanide (KCN) as the cyanide source with only a catalytic amount (10 mol%) of CuCN. nih.gov This system's efficacy is enhanced by the inclusion of ligands like 1,10-phenanthroline and co-catalysts such as Cu(BF₄)₂, achieving yields between 52% and 93% in acetonitrile at room temperature. nih.gov Other developments include copper-free Sandmeyer cyanations that utilize tetrabutylammonium cyanide as a safer cyanide source, proceeding under mild conditions without a copper catalyst. nih.govresearchgate.net Furthermore, palladium-catalyzed methods have emerged, using acetonitrile as a non-toxic cyanide source in the presence of an oxidant like Ag₂O, which circumvents the need for metallic cyanides altogether. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent synthetic strategies have focused on minimizing environmental impact through innovative methodologies.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of reactions, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner product formation. rasayanjournal.co.in The technique relies on dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficiency often reduces the formation of side products and allows for simplified synthetic procedures. rasayanjournal.co.in

In the context of cyanobenzoic acid synthesis, microwave irradiation has been shown to be highly effective. For example, the conversion of 3-chlorobenzoic acid to 3-cyanobenzoic acid using sodium cyanide (NaCN) in N-methylpyrrolidone solvent under microwave conditions can achieve a 99% yield in just 10 minutes. This represents a significant improvement over conventional heating methods, which typically require several hours. rasayanjournal.co.in The rapid, high-yield nature of MAOS positions it as a superior green alternative for synthesizing cyanobenzoic acid scaffolds. indexcopernicus.com

Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes and handling. One approach involves the synthesis of aromatic nitriles from aldehydes under solvent-free conditions using a deep eutectic mixture of choline chloride and urea as an efficient and environmentally friendly catalyst. organic-chemistry.org This method, which can be performed with either conventional heating or microwave irradiation, produces nitriles in good to excellent yields without the need for a traditional solvent medium. organic-chemistry.org While not a direct synthesis of this compound from its precursors, this methodology demonstrates the viability of solvent-free systems for the crucial nitrile formation step in the synthesis of related aromatic compounds.

Electrocatalytic Pathways for Cyanobenzoic Acid Scaffolds

Electrosynthesis is an inherently green technology that uses electrical energy to drive chemical reactions, thereby avoiding the need for toxic and expensive chemical oxidants. researchgate.net A promising electrocatalytic route has been developed for synthesizing 4-cyanobenzoic acid through the valorization of carbon dioxide (CO₂). This process involves the electrochemical cleavage of the carbon-iodide bond in 4-iodobenzonitrile and the subsequent capture of CO₂.

The use of a silver cathode has been shown to introduce electrocatalytic properties, reducing the required potential by more than 0.4 V compared to a standard glassy carbon cathode. This "green" synthesis operates under mild experimental conditions and can be performed in ionic liquids, which act as environmentally friendly solvents and co-catalysts. This approach not only provides a pathway to cyanobenzoic acids but also contributes to CO₂ utilization, addressing a key environmental concern.

Catalyst Development for Enhanced Synthetic Efficiency

The choice of catalyst is crucial for optimizing the synthesis of this compound and its derivatives. Developments have focused on increasing activity, selectivity, and stability while reducing cost and toxicity.

In Sandmeyer-type cyanations, traditional stoichiometric copper(I) cyanide has been largely replaced by more sophisticated catalytic systems. researchgate.net A highly efficient system combines Cu(I) and Cu(II) salts with N,N,N',N'-tetramethylethylenediamine (TMEDA), which effectively catalyzes the reaction of aryldiazonium salts with alkali metal cyanides to produce aryl nitriles in high yields. researchgate.net Another advanced system employs a 10 mol% mixture of CuBr and CuBr₂, a 1,10-phenanthroline ligand, and a phase-transfer catalyst to achieve maximum conversion. nih.gov

Beyond copper, palladium-based catalysts have been developed for cyanation reactions. These systems offer an alternative pathway, sometimes using non-traditional and less toxic cyanide sources. rsc.org For instance, palladium chloride (PdCl₂) can catalyze the cyanation of aryldiazonium salts using acetonitrile as the cyanide source. nih.gov In the field of electrocatalysis, the development of cathodes with high Faradaic efficiencies, such as silver and gold, is critical for maximizing the conversion of CO₂ into the desired carboxylic acid group on the cyanobenzoic scaffold.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, reaction time, and catalyst loading is essential for maximizing product yield and purity. The shift from conventional heating to microwave irradiation exemplifies a major optimization, drastically cutting reaction times from hours to minutes and often increasing yields significantly. rasayanjournal.co.innih.gov

In catalytic Sandmeyer reactions, optimization involves a careful selection of the catalyst system and solvent. For instance, a study found that a 2:1 mixture of acetonitrile and water was the optimal solvent for a copper-catalyzed borylation, achieving an 80% yield. nih.gov The choice of cyanide source is also a key variable, with options ranging from traditional KCN and CuCN to safer alternatives like tetrabutylammonium cyanide and even acetonitrile. nih.govresearchgate.net The tables below summarize the conditions and yields for various synthetic methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the optimization of reaction conditions through the application of microwave technology for related syntheses.

| Reaction | Method | Catalyst/Reagent | Solvent | Time | Yield | Citation |

|---|---|---|---|---|---|---|

| Benzanilide to Benzoic Acid | Conventional | Sulfuric Acid | - | 1 hr | - | rasayanjournal.co.in |

| Benzanilide to Benzoic Acid | Microwave | Sulfuric Acid | - | 7 min | 99% | rasayanjournal.co.in |

| Toluene Oxidation | Conventional | KMnO₄ | - | 10-12 hr | 40% | rasayanjournal.co.in |

| Toluene Oxidation | Microwave | KMnO₄ | - | 5 min | 40% | rasayanjournal.co.in |

Table 2: Optimization of Catalytic Sandmeyer-Type Cyanation This table presents various optimized conditions for the Sandmeyer cyanation reaction to produce aromatic nitriles.

| Starting Material | Cyanide Source | Catalyst System | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|---|

| Aryl Diazonium Salts | KCN | 10 mol% CuCN, 1,10-phenanthroline, Cu(BF₄)₂ | Acetonitrile | Room Temp. | 52-93% | nih.gov |

| Arenediazonium o-benzenedisulfonimides | Tetrabutyl ammonium cyanide | None (Copper-Free) | Acetonitrile | Room Temp. | 34-92% | nih.govresearchgate.net |

| Aryldiazonium tetrafluoroborate | Acetonitrile | 0.1 eq. PdCl₂, 1 eq. Ag₂O | - | 55 °C | 30-64% | nih.gov |

Scale-Up Considerations for Industrial Research

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. While benchtop synthesis focuses on proof-of-concept and yield optimization on a small scale, industrial research must prioritize safety, cost-effectiveness, process robustness, and environmental impact. The successful scale-up of this compound synthesis requires meticulous attention to several key areas.

The reaction conditions established in the laboratory often need significant modification for large-scale production. Temperature, pressure, and reaction time are critical parameters that must be carefully controlled in large reactors to ensure consistent product quality and yield. For example, a process for preparing cyanobenzoic acid from tolunitriles involves oxidation with nitrogen dioxide at temperatures between 50 to 150°C under superatmospheric pressure to maintain the reactants in the liquid phase. google.com Such conditions require specialized industrial reactors and stringent safety protocols. Similarly, the synthesis of 3-cyanobenzoic acid from 3-chloromethyl cyanophenyl involves a heating oxidation reaction that requires careful temperature control. google.com The choice of solvents is another critical factor, with considerations for solubility, reaction compatibility, and ease of recovery and recycling. googleapis.comgoogle.com

Process safety is a paramount concern in industrial chemical synthesis. The large quantities of reactants and the potential for exothermic reactions necessitate a thorough hazard analysis. The synthesis of cyanobenzoic acid derivatives can involve hazardous reagents such as phosgene or its precursors, requiring specialized handling and containment measures. google.com The oxidation of 3-cyanotoluene to 3-cyanobenzoic acid using chromium trioxide, while simple, is considered dangerous due to the risk of fire and explosion, making it unsuitable for large-scale production. google.com Therefore, developing inherently safer processes is a key objective of industrial research.

Furthermore, the economic viability of the manufacturing process is a decisive factor. A detailed cost analysis, encompassing raw material costs, energy consumption, waste disposal, and labor, is essential. A manufacturing report for the related compound 2-Chlorobenzoic acid emphasizes the importance of a financial and economic assessment, including capital expenditure, operating costs, and return on investment analysis. hashnode.dev The development of catalytic systems, such as the use of vanadyl sulfate and sodium tungstate in the synthesis of 3-cyanobenzoic acid, can significantly reduce costs and improve efficiency. google.com

Finally, environmental considerations and waste management are integral to modern industrial chemical production. The synthesis of this compound will inevitably generate byproducts and waste streams that must be managed responsibly. The development of greener synthesis routes, which minimize the use of hazardous substances and reduce waste generation, is an increasingly important aspect of industrial research. The production method for 3-cyanobenzoic acid, for instance, is noted for its relatively low environmental pollution. google.com

A summary of key scale-up considerations for the industrial synthesis of this compound, based on analogous processes, is presented in the table below.

| Consideration | Key Factors for Industrial Scale-Up | Examples from Related Syntheses |

| Raw Material Sourcing | Availability, cost, purity, and safety of starting materials and reagents. | Starting from phthalonitrile compounds or 3-cyano toluene. googleapis.comgoogle.com Use of cyanuric chloride as a chlorinating agent. patsnap.com |

| Reaction Conditions | Precise control of temperature, pressure, and mixing in large reactors; optimization of solvent selection for yield and recovery. | Oxidation at 50-150°C under pressure for cyanobenzoic acid synthesis. google.com |

| Process Safety | Hazard identification and risk assessment of reagents and reaction conditions; implementation of robust safety protocols. | Avoidance of hazardous reagents like chromium trioxide. google.com Careful handling of phosgene. google.com |

| Economic Viability | Detailed cost analysis of raw materials, energy, and waste management; process optimization to maximize yield and minimize costs. | Importance of financial assessment in manufacturing reports. hashnode.dev Use of catalysts to improve efficiency. google.com |

| Environmental Impact | Minimization of waste generation; development of environmentally benign synthetic routes; responsible waste treatment and disposal. | Preference for processes with low environmental pollution. google.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Cyanobenzoic Acid

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom on the aromatic ring of 2-Chloro-3-cyanobenzoic acid can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The reactivity of haloarenes toward this type of reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitrile (–CN) and carboxylic acid (–COOH) groups present in this molecule. ck12.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. ck12.org

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized carbanion. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions. For example, the chlorine can be readily replaced by ammonia or its derivatives to yield aminobenzoic acid compounds. wikipedia.org

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-3-cyanobenzoic acid | High temperature and pressure, often with a copper catalyst (Ullmann condensation) |

| Alkoxides (RO⁻) | 2-Alkoxy-3-cyanobenzoic acid | Heating with the corresponding alcohol and a strong base (e.g., NaOH, KOH) |

| Thiolates (RS⁻) | 2-(Alkylthio)-3-cyanobenzoic acid | Reaction with a thiol in the presence of a base |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a wide range of derivatives through nucleophilic acyl substitution. masterorganicchemistry.com These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a water molecule or a related leaving group.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is an equilibrium process, and its outcome is governed by Le Châtelier's principle. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The reverse reaction, the acid-catalyzed hydrolysis of the ester, proceeds through the same intermediates.

| Alcohol | Ester Product | Catalyst | Reversibility Note |

|---|---|---|---|

| Methanol (CH₃OH) | Methyl 2-chloro-3-cyanobenzoate | H₂SO₄, HCl | Reversible; removal of water or excess alcohol favors product formation. |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 2-chloro-3-cyanobenzoate | H₂SO₄, HCl | Reversible; reaction can be driven to completion by removing water. |

The carboxylic acid can be converted into amides by reaction with ammonia or primary or secondary amines. This transformation typically requires heating or the use of a coupling agent to facilitate the dehydration process. A more common laboratory method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.

Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into 2-chloro-3-cyanobenzoyl chloride. libretexts.org This acid chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and carboxylates (to form anhydrides), generally in high yields.

Transformations of the Nitrile Group

The cyano, or nitrile, group is a versatile functional handle that can undergo various transformations, including hydrolysis and cycloaddition reactions. researchgate.net

The nitrile group can be hydrolyzed under either acidic or basic conditions. libretexts.org Partial hydrolysis yields an amide (2-chloro-3-carbamoylbenzoic acid), while complete hydrolysis gives a dicarboxylic acid (2-chloro-isophthalic acid). The reaction conditions determine the final product. Milder conditions tend to favor the formation of the amide, whereas more forcing conditions (e.g., prolonged heating with strong acid or base) lead to the carboxylic acid.

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The resulting intermediate tautomerizes to an amide. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium ion. libretexts.org

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. libretexts.org

Nitriles can participate in [2+3] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles. nih.govnih.gov The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that can elicit similar biological responses. nih.govbeilstein-journals.org This transformation is valuable in medicinal chemistry for modifying drug candidates.

The reaction of this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst or under hydrothermal conditions, leads to the formation of 5-(2-Chloro-3-carboxyphenyl)-1H-tetrazole. nih.govsigmaaldrich.com This reaction is a type of "click chemistry" due to its high efficiency, selectivity, and the simple reaction conditions often employed. nih.gov

| Reagent | Reaction Type | Product | Typical Conditions |

|---|---|---|---|

| Sodium Azide (NaN₃) | [2+3] Cycloaddition | 5-(2-Chloro-3-carboxyphenyl)-1H-tetrazole | ZnCl₂ or other Lewis acid catalyst, DMF or water as solvent, heating. nih.gov |

| Hydrazoic Acid (HN₃) | [2+3] Cycloaddition | 5-(2-Chloro-3-carboxyphenyl)-1H-tetrazole | Generated in situ from sodium azide and a protic acid. |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. uomustansiriyah.edu.iq The rate and position of this substitution are heavily influenced by the existing substituents on the ring. wikipedia.org Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as directors for the position of the incoming electrophile (ortho, para, or meta). lumenlearning.com

In this compound, all three substituents are deactivating groups, meaning they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. chemistrysteps.commasterorganicchemistry.com

-COOH (Carboxylic acid group): This group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects. fiveable.me

-CN (Cyano group): The cyano group is also a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects. fiveable.memasterorganicchemistry.com

-Cl (Chloro group): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the carbocation intermediate at the ortho and para positions. pbworks.comlibretexts.org

When multiple substituents are present, the directing effect is a consensus of their individual influences, with stronger activating groups typically dominating. youtube.com In this case, all groups are deactivating. The directing effects are as follows:

The -COOH group at position 1 directs incoming electrophiles to positions 3 and 5. Since position 3 is already substituted, it directs towards position 5.

The -Cl group at position 2 is an ortho, para-director. It directs incoming electrophiles to positions 4 and 6 (ortho) and the para position (position 5).

The -CN group at position 3 is a meta-director, directing incoming electrophiles to position 5 (meta to itself, as positions 1 and 5 are meta).

Considering these combined effects, the most likely position for electrophilic attack is position 5 . This position is favored by the directing effects of all three substituents. Position 6 is ortho to the chloro group but is sterically hindered by the adjacent carboxylic acid group. Position 4 is also ortho to the chloro group but may experience some steric hindrance from the adjacent cyano group. Therefore, electrophilic substitution on this compound is predicted to be slow and to yield predominantly the 5-substituted product.

| Directing Effects of Substituents on this compound | ||

|---|---|---|

| Substituent | Classification | Directing Position(s) |

| -COOH (at C1) | Deactivating, Meta-Director | C5 |

| -Cl (at C2) | Deactivating, Ortho, Para-Director | C4, C5, C6 |

| -CN (at C3) | Deactivating, Meta-Director | C5 |

| Consensus Position | Position 5 |

Redox Chemistry and Degradation Pathways

The redox chemistry of this compound involves the oxidation or reduction of the aromatic ring or its functional groups. These transformations are critical for understanding its environmental fate and for developing synthetic applications.

Advanced Oxidation Processes (AOPs) are effective for the degradation of halogenated aromatic compounds. nih.gov Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize organic pollutants. wikipedia.org

Studies on 3-chlorobenzoic acid (3-CBA) have identified degradation products such as 3-chlorophenol, resorcinol, and hydroxyquinol, indicating that hydroxylation and dehalogenation are key steps in the oxidative pathway. tandfonline.com Catalytic ozonation has also been employed to degrade 4-chlorobenzoic acid, achieving high removal rates. ascelibrary.org Given these findings, the oxidative degradation of this compound by AOPs would likely proceed through initial hydroxylation of the benzene ring, followed by decarboxylation, dechlorination, and cleavage of the aromatic ring.

Reductive transformations of this compound can target each of the three functional groups.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved through reductive dehalogenation. This is a common environmental degradation pathway for chlorinated aromatic compounds under anaerobic conditions. nih.gov Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is a standard laboratory method for removing aryl halides. organic-chemistry.org This process would convert this compound into 3-cyanobenzoic acid. This method is often selective, and bromides are typically reduced more readily than chlorides. organic-chemistry.org

Reduction of the Cyano Group: The cyano (nitrile) group can be reduced to a primary amine (aminomethyl group). acsgcipr.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. thieme-connect.deorganic-chemistry.org This would yield 2-chloro-3-(aminomethyl)benzoic acid. Reagents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. youtube.com

Reduction of the Carboxylic Acid Group: Carboxylic acids can be reduced to primary alcohols. Lithium aluminum hydride is a powerful reducing agent capable of this transformation, which would yield (2-chloro-3-cyanophenyl)methanol. cutm.ac.in Other reducing agents may also be employed, sometimes with varying selectivity depending on the other functional groups present. youtube.com Electrochemical methods have also been explored for the reduction of benzoic acid and its derivatives. acs.orgacs.org

Reaction Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic studies specifically on this compound are limited. However, data from related compounds can provide a basis for understanding its reactivity.

In oxidative degradation studies, the decomposition of chlorobenzoic acids often follows pseudo-first-order kinetics. For instance, the degradation of para-chlorobenzoic acid (p-CBA) using a combination of ultrasound and a Fenton-like process showed a first-order rate constant (k) of 1.54 x 10⁻² min⁻¹. nih.gov The degradation rate is influenced by factors such as pH, catalyst dosage, and the initial concentration of the compound. nih.govtandfonline.com

Mechanistic studies on the electrophilic substitution of substituted benzenes show that the first step, the formation of the carbocation intermediate, is the rate-determining step. msu.edu The presence of multiple deactivating groups, as in this compound, significantly slows this step, resulting in a much lower reaction rate compared to benzene. libretexts.org

For reductive processes, the kinetics depend heavily on the specific reaction and catalyst. For example, the rate of catalytic reductive dehalogenation is influenced by the nature of the halogen (with C-Br bonds being easier to reduce than C-Cl bonds), the catalyst used, and the reaction conditions. organic-chemistry.org Similarly, the kinetics of nitrile reduction are affected by the electronic nature of the aromatic ring; electron-withdrawing groups can accelerate the reduction of aromatic nitriles. nih.gov

| Reaction Type | Potential Transformation of this compound | Key Reagents/Conditions |

|---|---|---|

| Oxidative Degradation | Mineralization to CO₂, H₂O, Cl⁻ | Fenton's Reagent (Fe²⁺/H₂O₂) |

| Reductive Dehalogenation | Forms 3-cyanobenzoic acid | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Nitrile Reduction | Forms 2-chloro-3-(aminomethyl)benzoic acid | LiAlH₄ or Catalytic Hydrogenation |

| Carboxylic Acid Reduction | Forms (2-chloro-3-cyanophenyl)methanol | LiAlH₄ |

Synthesis and Investigation of 2 Chloro 3 Cyanobenzoic Acid Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a substituted benzoic acid, relates to its biological activity. These studies systematically alter parts of the molecule and assess the resulting changes in its effects. For benzoic acid derivatives, the type, number, and position of substituents on the aromatic ring are critical determinants of their biological function, including antimicrobial and enzyme inhibitory activities.

Research has shown that electron-withdrawing groups, such as nitro groups (-NO2), cyano groups (-CN), and halogens (e.g., -Cl), tend to increase the acidity of benzoic acid. libretexts.org This increased acidity can enhance biological activity by influencing the molecule's ability to interact with biological targets. For instance, the presence of a cyano group in p-cyanobenzoic acid (pKa = 3.55) makes it a stronger acid than benzoic acid (pKa = 4.2), indicating the cyano substituent deactivates the ring and stabilizes the carboxylate anion. libretexts.org

In the context of antibacterial activity, electron-withdrawing substituents on the benzoic acid ring have been shown to significantly improve efficacy against various bacteria, including S. pneumoniae and Staphylococcus aureus. nih.gov The specific placement of these groups is also crucial. The "ortho-effect," where a substituent at the position adjacent to the carboxylic acid group increases its acidity regardless of its electron-donating or withdrawing nature, is a well-documented phenomenon, thought to arise from a combination of steric and electronic factors. libretexts.org However, for meta and para positions, electron-withdrawing groups generally stabilize the conjugate base, increasing acidity, while electron-donating groups have the opposite effect. pharmaguideline.com

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models to correlate chemical structure with biological activity. For a series of benzoylaminobenzoic acid derivatives, QSAR analysis revealed that inhibitory activity against bacterial enzymes increases with greater hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions can decrease activity. nih.gov These studies underscore the importance of electronic and steric properties in determining the biological potential of substituted benzoic acids.

Table 1: Effect of Substituents on the Antibacterial Activity of Benzoic Acid Derivatives against E. coli

| Compound | Substituent(s) | Position(s) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Benzoic acid | -H | - | 1 |

| 2-hydroxybenzoic acid | -OH | 2 | 1 |

| 3,4-dihydroxybenzoic acid | -OH | 3, 4 | >1 |

| 3,4,5-trihydroxybenzoic acid | -OH | 3, 4, 5 | >1 |

| 2-methoxybenzoic acid | -OCH3 | 2 | >1 |

| Data sourced from studies on E. coli O157. nih.gov |

Functionalization at Different Positions of the Aromatic Ring

The functionalization of the aromatic ring of 2-chloro-3-cyanobenzoic acid is a key strategy for creating diverse derivatives. A powerful technique for achieving regioselective functionalization is directed ortho-metalation (DoM) . In this method, a functional group on the ring directs a strong base (typically an organolithium reagent) to remove a proton from an adjacent (ortho) position, creating a carbanion. This carbanion can then react with various electrophiles to introduce new substituents.

The carboxylic acid group itself can serve as a directed metalation group (DMG). rsc.org When treated with a strong base like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs at the position ortho to the carboxylate. nih.gov For a molecule like this compound, the carboxylate at C1 would direct lithiation to the C6 position. The existing chloro and cyano groups are strongly electron-withdrawing and deactivating, making traditional electrophilic aromatic substitution challenging. However, DoM provides a reliable route to introduce substituents at specific locations.

The choice of lithiating agent and conditions can alter the site of metalation. For example, in 2-methoxybenzoic acid, using s-BuLi/TMEDA directs metalation to the position ortho to the carboxylate (C3), while using n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK) reverses the regioselectivity, directing metalation to the position ortho to the methoxy (B1213986) group (C6). acs.org This highlights the nuanced control that can be achieved in functionalizing the aromatic ring. Once lithiated, the aromatic ring can react with a variety of electrophiles, allowing for the introduction of groups such as:

Alkyl groups (using alkyl halides)

Silyl groups (using chlorotrimethylsilane)

Halogens (using reagents like hexachloroethane)

Disulfide groups (using dimethyl disulfide) rsc.org

This methodology enables the synthesis of contiguously tri- and tetra-substituted benzoic acids, which are otherwise difficult to prepare. rsc.org

Synthesis of Polyhalogenated and Poly-nitrile Derivatives

The synthesis of derivatives of this compound containing multiple halogen or nitrile groups involves specialized synthetic methods.

Polyhalogenated Derivatives: Introducing additional halogen atoms onto the already substituted ring can be achieved through methods like directed ortho-metalation, as described previously. By lithiating the ring at a specific position, one can introduce another halogen atom by quenching the resulting anion with an electrophilic halogen source (e.g., hexachloroethane (B51795) for chlorine or 1,2-dibromotetrachloroethane (B50365) for bromine). rsc.org For example, 2,4-dihalogenobenzoic acids undergo lithiation at the C3 position, flanked by both halogen substituents, allowing for the introduction of a third functional group. rsc.org

Poly-nitrile Derivatives: Synthesizing aromatic compounds with multiple nitrile groups often requires multi-step procedures. Direct cyanation of an aromatic ring is often not feasible. A common strategy involves the conversion of other functional groups into nitriles. The Letts nitrile synthesis , though a historical method, involves reacting aromatic carboxylic acids with metal thiocyanates at high temperatures to form nitriles, but it is not a general method for introducing a second nitrile group. wikipedia.org

A more modern and versatile approach is the catalytic trimerization of aromatic nitriles. While this method forms a triazine ring from three nitrile units rather than adding more nitriles to a single benzene (B151609) ring, it is a key reaction of poly-nitrile compounds. Studies have shown that benzonitriles with electron-withdrawing substituents are more susceptible to trimerization, which is relevant for a substrate like this compound. nasa.gov The synthesis of poly(ether nitrile) copolymers can also be achieved through the nucleophilic substitution reaction of dichlorobenzonitrile with various phenols, demonstrating a method for creating larger polymer structures containing nitrile groups. researchgate.netmdpi.com

Ester and Amide Derivatives of this compound

The carboxylic acid group of this compound is a prime site for derivatization to form esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.

Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nagwa.com For example, reacting 4-chlorobenzoic acid with ethanol (B145695) in the presence of hydrochloric acid yields ethyl 4-chlorobenzoate. nagwa.com This straightforward method is applicable to this compound, where reaction with various alcohols (e.g., methanol, ethanol) under acidic conditions would yield the corresponding methyl or ethyl esters. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Amide Derivatives: Amide synthesis requires the activation of the carboxylic acid, as direct reaction with an amine is generally not practical without high heat. libretexts.org A common and effective method involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive derivative, most commonly an acid chloride. This is achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with an Amine: The resulting 2-chloro-3-cyanobenzoyl chloride is then reacted with a primary or secondary amine to form the desired amide. pulsus.com

Alternatively, modern coupling reagents can be used to facilitate amide bond formation in a one-pot reaction. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides (like DCC or EDCI) and phosphonium (B103445) salts. pulsus.comnih.gov Recent methodologies describe the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which efficiently activate aliphatic and aromatic carboxylic acids for amidation at room temperature. nih.govresearchgate.net These methods allow for the synthesis of a wide variety of N-substituted benzamides from this compound. nih.gov

Heterocyclic Compounds Derived from this compound

The functional groups of this compound serve as versatile handles for the synthesis of various heterocyclic compounds. The chloro, cyano, and carboxylic acid moieties can all participate in cyclization reactions to form fused ring systems.

Quinazolinone Derivatives: One important class of heterocycles derived from substituted benzoic acids is quinazolinones. A common synthetic route starts with an anthranilic acid (2-aminobenzoic acid) derivative. The 2-chloro group in this compound can be substituted with an amine (via nucleophilic aromatic substitution) to yield 2-amino-3-cyanobenzoic acid. This key intermediate can then be used to build the quinazolinone core. For instance, reacting an anthranilic acid with an acid chloride forms an N-acyl anthranilic acid, which can be cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with amines or hydrazine (B178648) to yield various substituted quinazolinones. nih.govbu.edu.eg Alternative one-pot methods involve the condensation of 2-halobenzoic acids with amidines in the presence of a copper catalyst. rsc.org

Thiazole (B1198619) Derivatives: The cyano and carboxylic acid groups can be chemically transformed to participate in the formation of other heterocycles like thiazoles. For example, aminobenzoic acid can be derivatized and reacted with chloroacetyl chloride and then thiourea (B124793) to form N-(2-aminothiazole) substituted aminobenzoates. researchgate.net While this involves multiple steps to transform the initial functional groups, it demonstrates a pathway from a benzoic acid scaffold to a thiazole-containing molecule. The classic Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, is a fundamental method for forming the thiazole ring. bepls.com By appropriately functionalizing the this compound backbone, precursors for such cyclizations can be generated. For example, the carboxylic acid could be converted to an α-haloketone, which could then be used in a Hantzsch synthesis.

Other Heterocycles: Palladium-catalyzed annulation reactions of 2-chlorobenzoic acid with heterocyclic iodonium (B1229267) salts have been used to construct complex polycyclic heteroarenes, demonstrating the utility of the chloro-substituent in cross-coupling reactions to build fused systems. researchgate.net The synthesis of benzo[d]thiazoles can be achieved via cyclization of 4-aminobenzoates with potassium thiocyanate (B1210189) and bromine, indicating another potential synthetic route after manipulation of the functional groups on the this compound ring. nih.gov

Applications in Advanced Materials Science Research

Development of Materials with Specific Electronic Properties

The development of materials with precisely controlled electronic properties is crucial for next-generation electronics. While direct research on 2-Chloro-3-cyanobenzoic acid in this specific application is not extensively documented, its molecular structure is analogous to other ligands used in creating conductive Metal-Organic Frameworks (MOFs). The π-conjugated system of the benzene (B151609) ring, modified by the electronic influence of the chloro and cyano substituents, could be exploited in the formation of materials with semiconducting or conductive properties.

In principle, incorporating this ligand into a MOF structure could facilitate charge transport through the framework. The conductivity of such materials is highly dependent on the orbital overlap between the metal centers and the organic ligands. The specific electronic nature of this compound could modulate the band gap of the resulting material. For instance, MOFs constructed from multi-thiobenzene based ligands have demonstrated semiconducting properties, and a porous conductive MOF has been successfully synthesized from Cu(II) and 2,3-pyrazinedithiolate building blocks. nih.gov By analogy, the integration of this compound into such frameworks could lead to materials with interesting electronic behaviors.

Table 1: Potential Electronic Properties of Materials Derived from Benzoic Acid Analogs

| Property | Influencing Factor | Potential Application |

|---|---|---|

| Electrical Conductivity | π-conjugated ligand system, Metal-ligand orbital overlap | Organic semiconductors, Conductive sensors |

| Band Gap | Electron-withdrawing/donating nature of substituents | Tunable electronics, Photovoltaics |

Exploration in Optical Materials and Nonlinear Optics

Organic molecules with significant third-order nonlinear optical (NLO) properties are sought after for applications in high-speed information processing and optical switching. mdpi.com The key to a high NLO response often lies in having a molecule with a strong "push-pull" system, featuring electron-donating and electron-accepting groups connected by a π-conjugated bridge.

This compound possesses strong electron-withdrawing groups (-Cl and -CN) and a carboxyl group (-COOH) that can act as part of a larger conjugated system. When incorporated into a larger chromophore, this molecule could contribute to a significant intramolecular charge transfer, which is a prerequisite for high NLO activity. For example, the synthesis of highly conjugated, symmetrical, and asymmetrical compounds with a benzene core has shown that side groups play a crucial role in the third-order NLO response. mdpi.com The addition of electron-withdrawing groups can significantly narrow the energy levels, which can enhance NLO properties. mdpi.com While specific NLO measurements for materials derived solely from this compound are not available, its structure suggests it is a promising candidate for inclusion in more complex NLO-active materials.

Application in Liquid Crystal Synthesis

The synthesis of liquid crystals relies on designing molecules with a specific combination of a rigid core and flexible tails. The shape and polarity of the molecule are critical for the formation of mesophases (the state between liquid and solid). colorado.eduiosrjournals.org Compounds containing cyano (-CN) and chloro (-Cl) groups are well-established components in liquid crystal synthesis due to the large dipole moments they impart, which influences the intermolecular interactions and thermal stability of the liquid crystalline phases. uobasrah.edu.iqfrontiersin.org

This compound can serve as a valuable precursor for the rigid core of a liquid crystal molecule. Its carboxylic acid group can be readily modified through esterification to attach flexible alkyl chains. iosrjournals.orgresearchgate.net The presence of both chloro and cyano groups on the benzene ring would create a strong transverse dipole moment, which can influence the packing of the molecules and the resulting liquid crystal phase. The bent shape of the 1,2,3-substituted benzene ring could also be used to design bent-core or "banana" liquid crystals, which are known for exhibiting unique and complex mesophases. colorado.edu

Table 2: Influence of Functional Groups on Liquid Crystal Properties

| Functional Group | Property Conferred | Effect on Mesophase |

|---|---|---|

| Cyano (-CN) | High Polarity, Strong Dipole Moment | Enhances thermal stability, Promotes smectic phases |

| Chloro (-Cl) | Increases Polarity, Adds Molecular Breadth | Affects transition temperatures, Can disrupt packing |

Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

This compound is an excellent candidate for a ligand in the synthesis of coordination polymers and MOFs. lupinepublishers.comdntb.gov.ua These materials are constructed from metal ions or clusters connected by organic linkers. The properties of the resulting framework are highly dependent on the geometry and functionality of the organic linker. scispace.com

In the context of MOF design, this compound acts as a multitopic linker. The carboxylate group (-COO⁻) readily coordinates to metal centers, forming the nodes of the framework. The chloro and cyano groups, while not typically involved in primary coordination to the metal, play a crucial role in "decorating" the pores of the resulting MOF. These functional groups can influence the framework's properties by modifying the electronic environment and steric interactions within the pores. The nitrogen atom of the cyano group can also potentially engage in weaker secondary coordination interactions or hydrogen bonding, further influencing the final structure.

The use of this compound as a ligand can lead to a wide variety of MOF structures. The final topology of the framework is determined by the coordination geometry of the chosen metal ion and the connectivity of the ligand. frontiersin.orgrsc.org By combining this ligand with different metal ions (e.g., Co(II), Zn(II), Cu(II)) and potentially introducing secondary auxiliary ligands, a vast architectural diversity can be achieved, leading to one-, two-, or three-dimensional networks. rsc.orgmdpi.com This tunability allows for the rational design of materials with specific pore sizes and shapes, which is critical for applications like separation and catalysis. nih.govscispace.com

The functional groups of this compound make it a promising ligand for creating MOFs with applications in gas storage and magnetic materials.

Magnetic Materials: When paramagnetic metal ions such as Co(II) or Mn(II) are used as nodes, the this compound ligand can mediate magnetic interactions between them. rsc.org The distance and angle between the metal centers, as dictated by the ligand, determine the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling. The resulting materials could have potential applications in information storage or as molecular magnets. rsc.org

Table 3: Summary of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Application Context |

|---|---|---|

| This compound | C₈H₄ClNO₂ | Primary subject of the article |

| 2,3-pyrazinedithiolate | C₄H₂N₂S₂ | Ligand for conductive MOFs |

| Cobalt(II) | Co²⁺ | Metal node for MOFs, particularly for magnetic properties |

| Zinc(II) | Zn²⁺ | Metal node for MOFs |

| Copper(II) | Cu²⁺ | Metal node for MOFs |

Applications in Pharmaceutical and Agrochemical Research

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While direct applications of 2-Chloro-3-cyanobenzoic acid in marketed APIs are not extensively documented, its structural class—chlorinated and cyanated benzoic acids—is crucial in medicinal chemistry. These compounds serve as foundational scaffolds for creating more elaborate molecules with desired therapeutic properties. researchgate.net The synthesis of complex pharmaceuticals often involves multiple steps, where the purity and specific reactivity of intermediates are critical for the final product's yield and efficacy. researchgate.net

For instance, a closely related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, has been identified as a key intermediate in the synthesis of finafloxacin (B1662518) hydrochloride, a novel fluoroquinolone antibiotic. nih.gov This highlights the strategic importance of the chloro-cyano-benzoic acid framework in constructing novel therapeutic agents. The presence of the chloro and cyano groups allows for specific chemical transformations, enabling chemists to build the intricate molecular architecture required for biological activity. researchgate.net

Intermediacy in Agrochemical Compound Production

The role of benzoic acid derivatives as intermediates is well-established in the production of modern agrochemicals, particularly insecticides. google.com Analogs of this compound are pivotal in the synthesis of the anthranilic diamide (B1670390) class of insecticides, which includes major products like chlorantraniliprole (B1668704) and cyantraniliprole. consensus.appnih.gov

These insecticides are synthesized using key intermediates such as 2-amino-5-chloro-3-methylbenzoic acid. google.comnih.govgoogle.com The synthesis pathways involve the reaction of this benzoic acid derivative with other complex molecules to form the final active ingredient. nih.govresearchgate.net Cyantraniliprole, in particular, is structurally defined as a carboxamide where the chlorine atom on the phenyl ring of chlorantraniliprole is replaced by a cyano group. nih.gov This substitution underscores the importance of the cyano- and chloro- functionalities on the benzoic acid ring for creating potent and specific insecticidal activity. nih.gov The development of these insecticides relies on the availability of such specialized chemical building blocks. google.com

Investigation of Biological Activities

Research into the biological effects of this compound and its derivatives has revealed a range of potential applications, stemming from its inherent chemical reactivity and structural similarity to other biologically active molecules.

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial capabilities. Studies have shown that certain derivatives exhibit significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. Furthermore, esters derived from structurally similar compounds, such as 4-chlorocinnamic acid, have demonstrated bioactivity against various fungal strains, including several species of Candida. These findings suggest that the chlorinated benzoic acid scaffold could be a promising starting point for the development of new antimicrobial agents.

A growing body of research has focused on the anticancer properties of various benzoic acid derivatives. Certain synthetic derivatives have shown significant anticancer activity in laboratory settings against human cancer cell lines, including breast and colon cancer cells. The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy.

For example, studies on dihydroxybenzoic acid, a related compound, have shown it can retard cancer cell growth by inducing cellular apoptosis mediated by caspase-3, a critical enzyme in the apoptotic pathway. This compound was also observed to cause cell cycle arrest, preventing cancer cells from proliferating. Other research has identified novel benzothiazole (B30560) derivatives that induce apoptosis through the intrinsic mitochondrial pathway, leading to antitumor activity in colorectal cancer models. While these studies were not conducted on this compound itself, they establish that the broader family of benzoic acid derivatives represents a promising area for the discovery of new anticancer agents.

Pyruvate, Phosphate Dikinase (PPDK) Inhibition: PPDK is a crucial enzyme in the C4 photosynthesis pathway, which is common in many competitive weed species but not in major C3 crops like wheat and rice. As such, inhibitors of PPDK are of great interest as potential C4-specific herbicides. While specific studies on this compound are limited, the general concept of using small molecules to inhibit PPDK is an active area of research for developing new herbicides. The herbicidal potential of related compounds, such as 3-cyanobenzoic acid, has been assessed, showing significant reductions in plant growth and photosynthetic activity in C4 plants.

Tyrosinase Inhibition: Tyrosinase is a key enzyme involved in melanin (B1238610) production and the browning of fruits and vegetables. Inhibitors of this enzyme are valuable in both the cosmetics industry (for skin whitening) and the food industry (as anti-browning agents). Research has demonstrated that various benzoic acid and cinnamic acid derivatives can act as effective inhibitors of polyphenol oxidase (PPO), a class of enzymes that includes tyrosinase. Comparative studies have shown that the structure of the benzoic acid derivative significantly influences its inhibitory effect on the enzyme.

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as virulence factor expression and biofilm formation. Disrupting this communication pathway with quorum sensing inhibitors (QSIs) is considered a promising strategy to combat bacterial infections without applying the selective pressure that leads to antibiotic resistance.

Several plant-derived compounds, including benzoic acid derivatives like vanillic acid and gallic acid, have been identified as effective QSIs. These compounds can interfere with bacterial signaling, leading to a reduction in the production of virulence factors and the inhibition of biofilm formation in pathogenic bacteria. This established activity among related benzoic acid derivatives suggests that this compound could also be investigated for its potential to modulate bacterial quorum sensing.

Antioxidant Mechanisms (referencing related compounds)

While direct studies on the antioxidant properties of this compound are not extensively documented, the antioxidant mechanisms of the broader class of benzoic acid derivatives are well-researched. The antioxidant capacity of these compounds is largely dictated by their molecular structure, specifically the nature and position of substituents on the aromatic ring.

Phenolic compounds, including hydroxybenzoic acids, are known to exhibit antioxidant properties by preventing or mitigating the overproduction of reactive oxygen species (ROS). researchgate.net The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. nih.gov The effectiveness of this action is highly dependent on the molecular structure.

Key structural features influencing the antioxidant activity of benzoic acid derivatives include:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical. Studies have shown that monohydroxybenzoic derivatives possess significant antioxidant properties. researchgate.net The position of the hydroxyl group relative to the carboxyl group is particularly important, with ortho and para positions generally conferring the best antioxidant capabilities. researchgate.net

Degree of Hydroxylation: An increase in the number of hydroxyl groups can enhance antioxidant activity. For instance, 3,5-dihydroxybenzoic acid demonstrates strong activity, whereas 4-hydroxybenzoic acid shows comparatively poor activity. nih.gov

Methoxy (B1213986) Groups: The addition of methoxy (-OCH3) groups can also substantially increase antioxidant activity by further stabilizing the resulting phenoxyl radical. acs.org

Other Substituents: Blocking the hydroxyl group leads to a significant decrease in antioxidant properties, whereas blocking the carboxyl group has a lesser impact. researchgate.net

The general mechanism for antioxidants involves several pathways, including scavenging free radicals, inhibiting their production, converting them into less toxic compounds, and chelating metal ions that catalyze oxidation. nih.govnih.gov Research comparing benzoic acid derivatives to cinnamic acid derivatives has often found the latter to be more efficient antioxidants. acs.orgnih.gov

Interactive Table: Structure-Activity Relationship of Benzoic Acid Derivatives as Antioxidants

| Substituent Feature | Effect on Antioxidant Activity | Reference Compounds | Citation |

| -OH Group Position | Ortho and para positions enhance activity. | Monohydroxybenzoic acids | researchgate.net |

| Number of -OH Groups | Increased number of -OH groups generally increases activity. | 3,5-dihydroxybenzoic acid > 4-hydroxybenzoic acid | nih.gov |

| Methoxy Groups | Presence of methoxy groups increases activity. | Syringic acid, Vanillic acid | acs.org |

| Blocked -OH Group | Greatly reduces antioxidant activity. | N/A | researchgate.net |

Studies on Nervous System Regulation and Analgesia

The potential for this compound and its derivatives to influence the central nervous system (CNS) can be inferred from studies on structurally similar compounds. Neuropharmacology focuses on how drugs affect the nervous system, often by interacting with neurotransmitter systems and their receptors. longdom.org

Derivatives of benzoic acid have been investigated for a range of CNS effects. For example, research on 2,5-diaminobenzoic acid derivatives found that they exhibited CNS side effects. nih.gov Interestingly, replacing the 2-amino group in these compounds with oxygen or sulfur resulted in an inhibition of prostaglandin (B15479496) biosynthesis and an increase in CNS activity. nih.gov This highlights how minor structural modifications to the benzoic acid scaffold can significantly alter biological and neurological effects.

In the context of pain management, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known for their analgesic properties. A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, retains the analgesic and antiplatelet benefits of acetylsalicylic acid. nih.gov Furthermore, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have demonstrated their potential as anti-nociceptive agents, with some derivatives showing greater activity than acetaminophen. mdpi.com These findings suggest that the benzoic acid core can be a valuable template for designing novel analgesics. The mechanism for many such compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory and pain signaling pathways. nih.gov

Mechanism of Action Elucidation within Biological Systems

The mechanism of action for this compound and its analogues can be diverse, reflecting their potential roles as intermediates in synthesis or as biologically active molecules themselves. Research into related compounds has uncovered several distinct mechanisms at the molecular level.

Enzyme Inhibition: A prominent mechanism for benzoic acid derivatives is the inhibition of key enzymes.

Cyclooxygenase-2 (COX-2): A derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is hypothesized to exert its anti-inflammatory effects by inhibiting the COX-2 enzyme. In silico studies showed it has a higher affinity for the COX-2 protein receptor than acetylsalicylic acid. nih.gov

Protein Phosphatase Slingshot (SSH): Certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases. nih.gov These enzymes are crucial for modulating cytoskeleton dynamics, and their inhibition can impede cell migration, a process relevant to cancer therapy. nih.gov

Modulation of Signaling Pathways: Closely related compounds have been shown to directly influence cellular signaling cascades.

PI3K/AKT Pathway: 2-Amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potential as a cancer antagonist. mdpi.com Its mechanism of action is believed to involve targeting PI3K/AKT markers, key components of a signaling pathway that regulates cell growth, proliferation, and survival. mdpi.com

Microbial Degradation: In biological systems like soil and water, the mechanism of action can relate to biodegradation. Studies on the degradation of 3-chlorobenzoic acid by various bacterial strains show that it often proceeds through a chlorocatechol ortho-cleavage pathway. researchgate.net The process involves enzymes like dioxygenases that hydroxylate the benzene (B151609) ring, leading to ring cleavage and eventual mineralization. researchgate.net

Interaction with Proteins: Benzoic acid derivatives have been designed to interact with specific proteins to achieve a therapeutic effect. For instance, disubstituted benzoic acids have been developed as anti-sickling agents. iomcworld.com Their mechanism involves binding to specific sites on sickle hemoglobin, which interferes with the polymerization process that causes red blood cell deformation. iomcworld.comsemanticscholar.org

Computational and Theoretical Chemistry Studies

Molecular Structure Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The structure of 2-Chloro-3-cyanobenzoic acid has been optimized using computational methods to identify its lowest energy conformers.

The primary source of conformational isomerism in benzoic acid derivatives arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.netuc.pt Two principal conformers are typically considered: a cis form, where the hydroxyl proton is oriented towards the carbonyl oxygen, and a trans form, where it is oriented away. researchgate.netuc.pt For ortho-substituted benzoic acids like 2-chlorobenzoic acid, calculations have shown that steric and electronic interactions with the ortho substituent significantly influence the stability of these conformers. researchgate.netuc.pt

In the case of this compound, the geometry is optimized to minimize steric hindrance between the carboxylic acid group and the adjacent chlorine atom. Quantum chemical calculations, typically using DFT with basis sets like 6-311++G(d,p), predict that the molecule is likely non-planar. researchgate.net The presence of the ortho-chloro substituent forces the carboxylic group to twist out of the plane of the benzene ring to achieve greater stability. researchgate.net

Two low-energy cis conformers are expected, differing by the orientation of the carboxylic group relative to the substituents. The most stable conformer would likely seek to minimize repulsion between the lone pairs of the carbonyl oxygen and the chlorine atom. Additionally, higher-energy trans conformers are also present on the potential energy surface. researchgate.net The addition of the cyano group at the meta-position further influences the electronic distribution but is expected to have a less pronounced steric effect on the carboxylic group's conformation compared to the ortho-chloro substituent.

Below is a table of expected optimized geometric parameters for the most stable conformer of this compound, based on DFT calculations of similar molecules. researchgate.net

| Parameter | Bond | Expected Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-Cl | ~1.75 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | O=C-O | ~122° |

| C-C-Cl | ~120° | |

| C-C-C≡N | ~121° | |

| Dihedral Angle | O=C-O-H | ~0° (cis) |

| C-C-C=O | Twisted (non-planar) |

Electronic Structure Analysis

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netmaterialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing cyano group and the carbonyl carbon of the carboxylic acid, as well as the antibonding orbitals of the benzene ring.

| Molecular Orbital | Expected Energy (eV) | Description |

| HOMO | ~ -7.0 to -8.0 eV | Highest energy electrons, site of electron donation. |

| LUMO | ~ -2.0 to -3.0 eV | Lowest energy empty orbital, site of electron acceptance. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govresearchgate.net The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MESP map would highlight distinct regions of charge:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is anticipated to be located around the acidic hydrogen atom of the hydroxyl group. researchgate.net

Neutral/Near-Zero Potential (Green): These areas are typically found on the carbon skeleton of the benzene ring.

The MESP analysis provides a clear visual guide to the molecule's reactivity, indicating that the carboxylic acid proton is the primary site for deprotonation (acidity), while the carbonyl oxygen and cyano nitrogen are key sites for hydrogen bonding or coordination. researchgate.net

Analysis of the charge density distribution, often through methods like Mulliken population analysis, provides quantitative data on the partial atomic charges throughout the molecule. This complements the qualitative picture provided by MESP.

In this compound, the charge distribution is heavily influenced by the electronegative substituents.

The oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group will carry significant negative partial charges.

The chlorine atom will also have a negative partial charge.